Sonolisib

Catalog No.
S548420
CAS No.
502632-66-8
M.F
C29H35NO8
M. Wt
525.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sonolisib

CAS Number

502632-66-8

Product Name

Sonolisib

IUPAC Name

[(3aR,6E,9S,9aR,10R,11aS)-6-[[bis(prop-2-enyl)amino]methylidene]-5-hydroxy-9-(methoxymethyl)-9a,11a-dimethyl-1,4,7-trioxo-2,3,3a,9,10,11-hexahydroindeno[4,5-h]isochromen-10-yl] acetate

Molecular Formula

C29H35NO8

Molecular Weight

525.6 g/mol

InChI

InChI=1S/C29H35NO8/c1-7-11-30(12-8-2)14-17-23-26(34)25(33)22-18-9-10-20(32)28(18,4)13-19(37-16(3)31)24(22)29(23,5)21(15-36-6)38-27(17)35/h7-8,14,18-19,21,34H,1-2,9-13,15H2,3-6H3/b17-14+/t18-,19+,21+,28-,29-/m0/s1

InChI Key

QIUASFSNWYMDFS-NILGECQDSA-N

SMILES

CC(=O)OC1CC2(C(CCC2=O)C3=C1C4(C(OC(=O)C(=CN(CC=C)CC=C)C4=C(C3=O)O)COC)C)C

Solubility

Soluble in DMSO at 200 mg/mL; soluble in ethanol at 200 mg/mL; very poorly soluble in water.

Synonyms

acetic acid (1S,4E,10R,11R,13S,14R)-(4-diallylaminomethylene-6-hydroxy-1-methoxymethyl-10,13-dimethyl-3,7,17-trioxo-1,3,4,7,10,11,12,13,14,15,16,17-dodecahydro-2-oxa-cyclopenta(a)phenanthren-11-yl)ester, PX-866

Canonical SMILES

CC(=O)OC1CC2(C(CCC2=O)C3=C1C4(C(OC(=O)C(=CN(CC=C)CC=C)C4=C(C3=O)O)COC)C)C

Isomeric SMILES

CC(=O)O[C@@H]1C[C@]2([C@@H](CCC2=O)C3=C1[C@]4([C@H](OC(=O)/C(=C/N(CC=C)CC=C)/C4=C(C3=O)O)COC)C)C

Description

The exact mass of the compound Sonolisib is 525.23627 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO at 200 mg/mL; soluble in ethanol at 200 mg/mL; very poorly soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Gonanes - Supplementary Records. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Prostate Cancer

Summary of Application: Sonolisib has been used in trials studying the treatment of prostate cancer . It has shown encouraging preclinical activity and is currently undergoing clinical development .

Glioblastoma

Summary of Application: Sonolisib has been used in trials studying the treatment of glioblastoma . It has shown encouraging preclinical activity .

Melanoma

Summary of Application: Sonolisib has been used in trials studying the treatment of melanoma . It has shown encouraging preclinical activity .

Head and Neck Squamous Cell Cancer

Summary of Application: Sonolisib has been used in trials studying the treatment of head and neck squamous cell cancer . It has shown encouraging preclinical activity .

Non-Small Cell Lung Cancer (NSCLC)

Summary of Application: Sonolisib has been used in trials studying the treatment of non-small cell lung cancer (NSCLC) . It has shown encouraging preclinical activity .

Colorectal Cancer

Summary of Application: Sonolisib has been used in trials studying the treatment of colorectal cancer . It has shown encouraging preclinical activity .

Advanced Solid Tumors

Summary of Application: Sonolisib has been used in trials studying the treatment of advanced solid tumors . It has shown encouraging preclinical activity .

Advanced BRAF-mutant Cancers

Summary of Application: Sonolisib has been used in trials studying the treatment of advanced BRAF-mutant cancers . It has shown encouraging preclinical activity .

Advanced Solid Tumors

Advanced BRAF-mutant Cancers

Results or Outcomes: BRAF variants were reported resistant mechanisms to epidermal growth factor receptor (EGFR)-tyrosine kinase inhibitors (TKIs) in EGFR-mutant non-small cell lung cancer (NSCLC) . Efficacy of subsequent TKI without targeting both EGFR and BRAF was inferior to chemotherapy. EGFR-BRAF co-inhibition showed improved efficacy .

Sonolisib, also known as PX-866, is a synthetic organic compound classified as a small-molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K) pathway. Its molecular formula is C29H35NO8, with a molecular weight of approximately 525.59 g/mol. Sonolisib specifically inhibits the alpha, gamma, and delta isoforms of PI3K, which are crucial in various cellular processes including growth, survival, and metabolism. By irreversibly binding to the ATP-binding site of the p110 catalytic subunit of PI3K, Sonolisib disrupts the signaling cascade initiated by receptor tyrosine kinases, leading to decreased levels of phosphatidylinositol-3,4,5-trisphosphate (PIP3) and subsequent inhibition of downstream signaling pathways such as Akt and mTOR .

Sonolisib's primary mechanism of action involves inhibiting PI3K, a signaling pathway promoting cell growth and survival. Normally, PI3K activates other proteins involved in cell proliferation. Sonolisib binds to PI3K, preventing its activation and downstream signaling, ultimately leading to cancer cell death [, ].

Primarily associated with its mechanism of action as a PI3K inhibitor. The key reaction involves its covalent binding to the lysine residue (Lys802) in the ATP-binding site of the p110 subunit of PI3K. This binding prevents ATP from interacting with PI3K, effectively blocking its activity and leading to reduced levels of PIP3 in cells. The inhibition of PI3K activity subsequently affects various downstream targets involved in cell proliferation and survival .

Sonolisib exhibits significant biological activity against various cancer types by inhibiting tumor cell growth and promoting apoptosis. It has shown effectiveness in preclinical studies against glioblastoma multiforme and castration-resistant prostate cancer. In vitro and in vivo studies demonstrate that Sonolisib leads to decreased activation of critical signaling proteins such as Akt and S6, which are essential for tumor cell survival and proliferation . Clinical trials have indicated that Sonolisib is well tolerated, although common side effects include gastrointestinal disturbances such as diarrhea and nausea .

The synthesis of Sonolisib involves multiple steps typical for complex organic compounds. A general synthetic pathway includes:

  • Formation of the core structure: This involves constructing a tetracyclic framework through cyclization reactions.
  • Introduction of functional groups: Various substituents such as methoxy and acyl groups are introduced through acylation and alkylation reactions.
  • Covalent modification: The final step typically involves modifications that enhance its inhibitory properties against PI3K.

The detailed synthetic route is proprietary but follows standard organic synthesis methodologies involving protecting group strategies and selective functionalization .

Sonolisib is primarily investigated for its potential applications in oncology. It has been explored in clinical trials for:

  • Glioblastoma Multiforme: A highly aggressive brain tumor where Sonolisib's ability to inhibit PI3K may lead to improved patient outcomes.
  • Castration-Resistant Prostate Cancer: Targeting the aberrant signaling pathways that contribute to cancer progression.
  • Other Solid Tumors: Including malignant melanoma and non-small cell lung cancer.

Its unique mechanism as a covalent inhibitor makes it a candidate for combination therapies with other anticancer agents .

Research on Sonolisib has highlighted its interactions with various cellular pathways:

  • PI3K/Akt Pathway: Inhibition leads to reduced cell survival signals.
  • mTOR Pathway: Decreased Akt activation results in lower mTOR signaling, which is crucial for protein synthesis and cell growth.
  • Cell Cycle Regulation: Studies indicate that Sonolisib can induce cell cycle arrest in cancer cells, further contributing to its antitumor effects .

Sonolisib shares structural and functional similarities with several other compounds targeting the PI3K pathway. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionUnique Features
BuparlisibInhibits all Class I PI3K isoformsSelective for specific mutations in PIK3CA
IdelalisibSelective inhibitor of PI3KδPrimarily used in hematological malignancies
WortmanninNon-selective PI3K inhibitorNatural product with broader targets
CopanlisibDual PI3K/AKT inhibitorApproved for certain lymphomas

Sonolisib's unique feature lies in its irreversible binding mechanism, providing prolonged inhibition compared to reversible inhibitors like Idelalisib or Buparlisib. This characteristic may enhance its efficacy in treating resistant tumors .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

525.23626707 g/mol

Monoisotopic Mass

525.23626707 g/mol

Heavy Atom Count

38

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

987796874T

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pharmacology

Sonolisib is a small-molecule wortmannin analogue inhibitor of the alpha, gamma, and delta isoforms of phosphoinositide 3-kinase (PI3K) with potential antineoplastic activity. Sonolisib inhibits the production of the secondary messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3) and activation of the PI3K/Akt signaling pathway, which may result in inhibition of tumor cell growth and survival in susceptible tumor cell populations. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.

Pictograms

Irritant

Irritant

Other CAS

502632-66-8

Wikipedia

Sonolisib

Dates

Modify: 2023-08-15
1: Bowles DW, Ma WW, Senzer N, Brahmer JR, Adjei AA, Davies M, Lazar AJ, Vo A, Peterson S, Walker L, Hausman D, Rudin CM, Jimeno A. A multicenter phase 1 study of PX-866 in combination with docetaxel in patients with advanced solid tumours. Br J Cancer. 2013 Sep 3;109(5):1085-92. doi: 10.1038/bjc.2013.474. Epub 2013 Aug 13. PubMed PMID: 23942080; PubMed Central PMCID: PMC3778312.
2: Hong DS, Bowles DW, Falchook GS, Messersmith WA, George GC, O'Bryant CL, Vo AC, Klucher K, Herbst RS, Eckhardt SG, Peterson S, Hausman DF, Kurzrock R, Jimeno A. A multicenter phase I trial of PX-866, an oral irreversible phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors. Clin Cancer Res. 2012 Aug 1;18(15):4173-82. doi: 10.1158/1078-0432.CCR-12-0714. Epub 2012 Jun 12. PubMed PMID: 22693357.
3: Gwak HS, Shingu T, Chumbalkar V, Hwang YH, DeJournett R, Latha K, Koul D, Alfred Yung WK, Powis G, Farrell NP, Bögler O. Combined action of the dinuclear platinum compound BBR3610 with the PI3-K inhibitor PX-866 in glioblastoma. Int J Cancer. 2011 Feb 15;128(4):787-96. doi: 10.1002/ijc.25394. PubMed PMID: 20473884; PubMed Central PMCID: PMC2990813.
4: Koul D, Shen R, Kim YW, Kondo Y, Lu Y, Bankson J, Ronen SM, Kirkpatrick DL, Powis G, Yung WK. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma. Neuro Oncol. 2010 Jun;12(6):559-69. doi: 10.1093/neuonc/nop058. Epub 2010 Feb 15. PubMed PMID: 20156803; PubMed Central PMCID: PMC2940638.
5: Le Cras TD, Korfhagen TR, Davidson C, Schmidt S, Fenchel M, Ikegami M, Whitsett JA, Hardie WD. Inhibition of PI3K by PX-866 prevents transforming growth factor-alpha-induced pulmonary fibrosis. Am J Pathol. 2010 Feb;176(2):679-86. doi: 10.2353/ajpath.2010.090123. Epub 2009 Dec 30. PubMed PMID: 20042669; PubMed Central PMCID: PMC2808075.
6: Ihle NT, Lemos R, Schwartz D, Oh J, Halter RJ, Wipf P, Kirkpatrick L, Powis G. Peroxisome proliferator-activated receptor gamma agonist pioglitazone prevents the hyperglycemia caused by phosphatidylinositol 3-kinase pathway inhibition by PX-866 without affecting antitumor activity. Mol Cancer Ther. 2009 Jan;8(1):94-100. doi: 10.1158/1535-7163.MCT-08-0714. PubMed PMID: 19139117; PubMed Central PMCID: PMC2633941.
7: Ihle NT, Lemos R Jr, Wipf P, Yacoub A, Mitchell C, Siwak D, Mills GB, Dent P, Kirkpatrick DL, Powis G. Mutations in the phosphatidylinositol-3-kinase pathway predict for antitumor activity of the inhibitor PX-866 whereas oncogenic Ras is a dominant predictor for resistance. Cancer Res. 2009 Jan 1;69(1):143-50. doi: 10.1158/0008-5472.CAN-07-6656. PubMed PMID: 19117997; PubMed Central PMCID: PMC2613546.
8: Howes AL, Chiang GG, Lang ES, Ho CB, Powis G, Vuori K, Abraham RT. The phosphatidylinositol 3-kinase inhibitor, PX-866, is a potent inhibitor of cancer cell motility and growth in three-dimensional cultures. Mol Cancer Ther. 2007 Sep;6(9):2505-14. Epub 2007 Aug 31. PubMed PMID: 17766839.
9: Ihle NT, Paine-Murrieta G, Berggren MI, Baker A, Tate WR, Wipf P, Abraham RT, Kirkpatrick DL, Powis G. The phosphatidylinositol-3-kinase inhibitor PX-866 overcomes resistance to the epidermal growth factor receptor inhibitor gefitinib in A-549 human non-small cell lung cancer xenografts. Mol Cancer Ther. 2005 Sep;4(9):1349-57. PubMed PMID: 16170026; PubMed Central PMCID: PMC1432090.
10: Ihle NT, Williams R, Chow S, Chew W, Berggren MI, Paine-Murrieta G, Minion DJ, Halter RJ, Wipf P, Abraham R, Kirkpatrick L, Powis G. Molecular pharmacology and antitumor activity of PX-866, a novel inhibitor of phosphoinositide-3-kinase signaling. Mol Cancer Ther. 2004 Jul;3(7):763-72. PubMed PMID: 15252137.

Explore Compound Types